molecular formula C10H11F2N B12505175 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12505175
M. Wt: 183.20 g/mol
InChI Key: WFHLIRLZMYBECO-UHFFFAOYSA-N
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Description

4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative featuring two fluorine atoms at the 4-position and a primary amine group at the 1-position. For instance, 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one (a ketone precursor) is referenced in , suggesting reductive amination as a plausible synthetic route. Fluorination at the 4-position likely enhances metabolic stability and modulates electronic properties, making it relevant for pharmaceutical and materials research .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

4,4-difluoro-2,3-dihydro-1H-naphthalen-1-amine

InChI

InChI=1S/C10H11F2N/c11-10(12)6-5-9(13)7-3-1-2-4-8(7)10/h1-4,9H,5-6,13H2

InChI Key

WFHLIRLZMYBECO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The subsequent amination can be achieved using ammonia or primary amines under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. The compound is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Fluorinated Tetrahydronaphthalen-1-amine Derivatives

Fluorine substitution patterns significantly influence physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine 4-F, 4-F, NH₂ at 1-position 183.20 (calculated) N/A Electronegative fluorine enhances polarity and potential receptor binding.
(S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine () 6-F, 8-F, NH₂ at 1-position 183.20 N/A Isomeric fluorination alters spatial interactions; used in enantioselective synthesis.
(1S)-5,7-Difluoro-... hydrochloride () 5-F, 7-F, NH₂ at 1-position 219.66 N/A Hydrochloride salt improves solubility; chiral center critical for activity.
5-Chloro-6-fluoro-... () 5-Cl, 6-F, NH₂ at 1-position 215.66 N/A Chlorine adds lipophilicity; dual halogenation may affect toxicity profiles.

Key Observations :

  • Positional Effects : Fluorine at the 4,4-positions (target compound) vs. 6,8- or 5,7-positions () alters steric and electronic environments, impacting binding to biological targets.
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, crucial for drug formulation .

Non-Fluorinated Tetrahydronaphthalen-amines

Substituent diversity in non-fluorinated analogs highlights structure-activity relationships:

Compound Name (Evidence) Substituents Melting Point (°C) Biological Relevance
trans-4-Cyclohexyl-N,N-dimethyl-... (5l, ) 4-cyclohexyl, N,N-dimethyl 137–139 Increased hydrophobicity; potential CNS activity.
Sertraline Hydrochloride () 4-(3,4-dichlorophenyl), N-methyl N/A SSRI antidepressant; demonstrates scaffold’s pharmacological utility.
(R)-6-Methoxy-... hydrochloride () 6-OCH₃, NH₂ at 1-position N/A Methoxy group enhances electron density; chiral synthesis emphasized.

Key Observations :

  • Hydrophobic vs. Polar Groups : Cyclohexyl () increases lipophilicity, whereas methoxy () introduces polarity.
  • Amine Substitution : N,N-Dimethyl () reduces hydrogen-bonding capacity compared to primary amines .

Biological Activity

4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is C10H10F2NC_{10}H_{10}F_2N, with a molecular weight of approximately 183.20 g/mol. The structure features a tetrahydronaphthalene core substituted with two fluorine atoms and an amine group, which may influence its biological interactions.

The precise mechanism of action for 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine remains under investigation. However, compounds with similar structures have shown activity through various pathways:

  • Neurotransmitter Modulation : Compounds in this class may interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways.
  • Anticancer Activity : Some tetrahydronaphthalene derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Overview

Activity Type Description References
AnticancerExhibits cytotoxicity against various cancer cell lines.
NeuroprotectivePotential modulation of neurotransmitter systems.
AnticonvulsantMay show anticonvulsant properties similar to other naphthalene derivatives.

Anticancer Activity

A study evaluating the cytotoxic effects of 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine on human cancer cell lines demonstrated significant growth inhibition in breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents such as doxorubicin. The mechanism involved apoptosis induction through activation of caspase pathways.

Neuroprotective Effects

Research has indicated that the compound may exert neuroprotective effects in animal models of neurodegenerative diseases. In a rodent model of Alzheimer's disease, administration of 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine improved cognitive function and reduced amyloid plaque formation.

Anticonvulsant Properties

In a study assessing the anticonvulsant activity of related compounds, 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine showed promise in reducing seizure frequency in induced seizure models. The compound's efficacy was comparable to established anticonvulsants like phenytoin.

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